molecular formula C9H14N2O2 B2601635 (1-Cyano-cyclopropyl)-carbamic acid tert-butyl ester CAS No. 507264-68-8

(1-Cyano-cyclopropyl)-carbamic acid tert-butyl ester

Cat. No. B2601635
M. Wt: 182.223
InChI Key: RBTYXJDLTHWWTG-UHFFFAOYSA-N
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Description

(1-Cyano-cyclopropyl)-carbamic acid tert-butyl ester, also known as tert-butyl cyano-cyclopropanecarboxylate or TBCC, is a cyclic organic ester that is widely used in scientific research and industrial applications. It is a colorless liquid with a melting point of -50°C and a boiling point of 93.3°C. TBCC is a versatile reagent that is widely used in organic synthesis, particularly in the preparation of substituted cyclopropanes and other heterocyclic compounds. In addition, TBCC has been used in the synthesis of a wide variety of materials, including pharmaceuticals, agrochemicals, and polymers.

Scientific Research Applications

Synthetic and Crystallographic Studies

Research involving carbamic acid tert-butyl esters often focuses on their synthesis and crystallographic characterization. For example, studies have been conducted on the synthetic pathways to produce carbamic acid tert-butyl esters and their crystal structures, revealing insights into their molecular conformation and packing in the crystal lattice. These studies are crucial for understanding the physical and chemical properties of these compounds, which can influence their reactivity and potential applications in medicinal chemistry and material science (Kant, Singh, & Agarwal, 2015).

Biotransformation Studies

Biotransformation studies have explored how N-protecting groups, such as the tert-butyl ester, affect the conversion of β-amino nitriles into β-amino amides and acids. This research highlights the utility of enzymatic methods over chemical synthesis, providing a gentler and potentially more selective approach to modifying compounds for various applications, including pharmaceuticals and agrochemicals (Preiml, Hönig, & Klempier, 2004).

Titanium-mediated Cyclopropanation

The titanium-mediated cyclopropanation of N,N-dibenzylcarboxamides to produce functionally substituted cyclopropyl compounds demonstrates the synthetic versatility of carbamic acid tert-butyl esters. This research provides a pathway to generating cyclopropyl analogs of biologically active molecules, potentially offering new avenues for drug development and the study of biological mechanisms (Brackmann & Meijere, 2005).

Deprotection Studies

The deprotection of tert-butyl carbamates, esters, and ethers using aqueous phosphoric acid has been studied for its mildness and selectivity, demonstrating the feasibility of selectively removing tert-butyl groups without affecting other sensitive functional groups. This research is important for the synthesis of complex organic molecules, where protecting groups are used to mask reactive sites during multi-step syntheses (Li et al., 2006).

properties

IUPAC Name

tert-butyl N-(1-cyanocyclopropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-8(2,3)13-7(12)11-9(6-10)4-5-9/h4-5H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTYXJDLTHWWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Cyano-cyclopropyl)-carbamic acid tert-butyl ester

CAS RN

507264-68-8
Record name tert-butyl N-(1-cyanocyclopropyl)carbamate
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Synthesis routes and methods I

Procedure details

To a stirred solution of (1-carbamoyl-cyclopropyl)-carbamic acid tert-butyl ester (5.7 g, 28.4 mmol) in DMF (50 mL) was added cyanuric chloride (2.6 g, 14.2 mmol) and it was stirred at room temperature for 1 h before it was diluted with water (400 mL). The product precipitated and filtration gave (1-cyano-cyclopropyl)-carbamic acid tert-butyl ester (2.79 g, 53.9%).
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5.7 g
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2.6 g
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50 mL
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400 mL
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Synthesis routes and methods II

Procedure details

The following compounds were prepared using similar procedures as described above: 3,N-Dihydroxy-propionamidine, N-Hydroxy-propionamidine, 3,3,3-Trifluoro-N-hydroxy-propionamidine, N-Hydroxy-dimethylamine-1-carboxamidine, [1-(N-Hydroxy-carbamimidoyl)-cyclopropyl]-carbamic acid tert-butyl ester; (1-Cyano-cyclopropyl)-carbamic acid tert-butyl ester was prepared from 1-tert-butoxycarbonylamino-cyclopropanecarboxylic acid according to literature procedures (Demko, Z. P.; Sharpless, K. B. Org. Lett. 2002, 4, 2525).
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N-Hydroxy-dimethylamine-1-carboxamidine
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